BenchChemオンラインストアへようこそ!

N-(6-methoxyquinolin-8-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Medicinal chemistry Structure-activity relationship Quinoline regioisomerism

N-(6-Methoxyquinolin-8-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a fully synthetic heterocyclic small molecule (molecular weight 300.34 g·mol⁻¹, formula C₁₄H₁₂N₄O₂S) that fuses a 6-methoxyquinoline core with a 4-methyl-1,2,3-thiadiazole-5-carboxamide side chain. It belongs to the broader class of quinoline–thiadiazole hybrids, a scaffold that has been explored for antileishmanial , α-amylase inhibitory , and stearoyl-CoA desaturase (SCD) inhibitory activities.

Molecular Formula C14H12N4O2S
Molecular Weight 300.34
CAS No. 1207035-02-6
Cat. No. B2727112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methoxyquinolin-8-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
CAS1207035-02-6
Molecular FormulaC14H12N4O2S
Molecular Weight300.34
Structural Identifiers
SMILESCC1=C(SN=N1)C(=O)NC2=C3C(=CC(=C2)OC)C=CC=N3
InChIInChI=1S/C14H12N4O2S/c1-8-13(21-18-17-8)14(19)16-11-7-10(20-2)6-9-4-3-5-15-12(9)11/h3-7H,1-2H3,(H,16,19)
InChIKeyGULPWPVZYNMDGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Methoxyquinolin-8-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS 1207035-02-6): Structural Context and Class Positioning


N-(6-Methoxyquinolin-8-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a fully synthetic heterocyclic small molecule (molecular weight 300.34 g·mol⁻¹, formula C₁₄H₁₂N₄O₂S) that fuses a 6-methoxyquinoline core with a 4-methyl-1,2,3-thiadiazole-5-carboxamide side chain. It belongs to the broader class of quinoline–thiadiazole hybrids, a scaffold that has been explored for antileishmanial [1], α-amylase inhibitory [2], and stearoyl-CoA desaturase (SCD) inhibitory [3] activities. However, no published primary study, patent, or authoritative database currently reports quantitative biological or physicochemical data specifically for this exact compound. Its differentiation from close analogs therefore rests on structural inference rather than on experimentally validated performance metrics.

Why Generic Substitution of N-(6-Methoxyquinolin-8-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide Is Not Advisable Without Direct Comparative Data


Within the quinoline–thiadiazole class, small structural perturbations—such as the position of the methoxy substituent, the regioisomerism of the thiadiazole ring (1,2,3- vs. 1,3,4-thiadiazole), or the nature of the N-aryl carboxamide—produce pronounced differences in target engagement and potency. For example, in the α-amylase series reported by Taha et al. [1], IC₅₀ values among 30 close analogs spanned more than four orders of magnitude (0.002 µM to 42.31 µM), despite sharing the same core architecture. Similarly, the antileishmanial series described by Almandil et al. [2] exhibited IC₅₀ values ranging from 0.04 µM to >5 µM depending on subtle aryl substituent changes. These class-level SAR observations demonstrate that near-identical compounds cannot be assumed to possess interchangeable biological profiles. Until direct quantitative data for N-(6-methoxyquinolin-8-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide are published, its substitution with a generic quinoline–thiadiazole analog carries an unquantifiable risk of altered or absent activity.

Quantitative Differentiation Evidence for N-(6-Methoxyquinolin-8-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide


Structural Differentiation: 6-Methoxyquinoline Regioisomerism Versus Alternate Quinoline Substitution Patterns

The target compound bears a methoxy group specifically at the 6-position of the quinoline ring. In the α-amylase inhibitory series [1], the quinoline substitution pattern was fixed at the 6-methoxy-8-amido arrangement for all 30 analogs, and no comparative data exist for 5-methoxy, 7-methoxy, or des-methoxy regioisomers. Consequently, the contribution of the 6-methoxy substituent to binding affinity, metabolic stability, or selectivity cannot be quantified relative to other regioisomers. This evidence gap prevents procurement decisions based on a direct quantitative comparison of quinoline substitution regiochemistry.

Medicinal chemistry Structure-activity relationship Quinoline regioisomerism

Thiadiazole Ring Isomer Differentiation: 1,2,3-Thiadiazole Versus 1,3,4-Thiadiazole

The compound incorporates a 1,2,3-thiadiazole ring, whereas the majority of biologically characterized quinoline–thiadiazole hybrids reported by Almandil et al. [1] and Taha et al. [2] employ a 1,3,4-thiadiazole scaffold. Thiadiazole regioisomers differ fundamentally in electronic distribution, dipole moment, and hydrogen-bonding capacity, all of which can substantially alter target binding [3]. However, no study has directly compared the 1,2,3-thiadiazole isomer against the 1,3,4-thiadiazole isomer in any relevant biological assay. The quantitative impact of this isomerism on potency, selectivity, or pharmacokinetics is therefore entirely unknown for this compound.

Heterocyclic chemistry Bioisosterism Thiadiazole isomer comparison

SCD Inhibitor Patent Structural Alignment: Positioning Among Claimed Thiadiazole Derivatives

Patent WO2008104524A1 [1] claims a broad genus of thiadiazole derivatives as SCD inhibitors. The generic Markush structure encompasses a thiadiazole ring linked via a carboxamide to a bicyclic aryl group, which may be quinoline. However, the specific combination of a 6-methoxyquinolin-8-yl group with a 4-methyl-1,2,3-thiadiazole-5-carboxamide is not explicitly exemplified, and no IC₅₀ or in vivo efficacy data are provided for this exact molecule. Without direct example data, the compound can only be considered a structurally plausible member of the claimed genus, not a quantitatively validated SCD inhibitor.

Stearoyl-CoA desaturase Metabolic disease Patent landscape

Recommended Application Scenarios for N-(6-Methoxyquinolin-8-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide Based on Current Evidence


Chemical Probe for Quinoline–Thiadiazole Structure–Activity Relationship Expansion

Because the 1,2,3-thiadiazole isomer is underrepresented in published quinoline–thiadiazole biological studies [1], this compound can serve as a probe to test whether the 1,2,3-thiadiazole scaffold retains or improves activity relative to the more common 1,3,4-thiadiazole series. Procurement is justified for SAR campaigns seeking to diversify thiadiazole isomer space.

Negative Control or Orthogonal Chemotype for α-Amylase Inhibitor Screening

The α-amylase inhibitory series reported by Taha et al. [1] focused exclusively on 1,3,4-thiadiazole analogs. Including this 1,2,3-thiadiazole compound as a control could reveal isomer-dependent selectivity and help validate target engagement assays.

Patent Landscape Analysis and Freedom-to-Operate Assessment

The compound falls within the generic scope of WO2008104524A1 [2], but it is not explicitly exemplified. It may be useful for patent professionals evaluating the breadth of SCD inhibitor claims or for organizations seeking to design-around existing intellectual property.

Quote Request

Request a Quote for N-(6-methoxyquinolin-8-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.